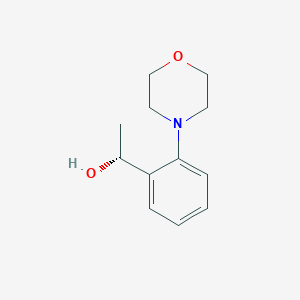

(R)-1-(2-Morpholinophenyl)ethan-1-ol

Beschreibung

(R)-1-(2-Morpholinophenyl)ethan-1-ol is a chiral secondary alcohol featuring a morpholine ring attached at the ortho position of a phenyl group. Its structural uniqueness lies in the ortho-substituted morpholine, which may influence steric and electronic properties compared to para- or meta-substituted analogs.

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

(1R)-1-(2-morpholin-4-ylphenyl)ethanol |

InChI |

InChI=1S/C12H17NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |

InChI-Schlüssel |

SDTPQTOPCFRGRI-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC=C1N2CCOCC2)O |

Kanonische SMILES |

CC(C1=CC=CC=C1N2CCOCC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetophenone and morpholine.

Reaction Conditions: The reaction between 2-bromoacetophenone and morpholine is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Morpholinophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

There appears to be a misunderstanding in the query. The user is asking for information on “(R)-1-(2-Morpholinophenyl)ethan-1-ol” but the provided search results mostly discuss "(R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol". These are different chemical compounds. The following response will focus on the search results available for "(R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol" and related compounds, as that is what the search results provide.

Scientific Applications of (R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

(R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with applications in chemistry, biology, medicine, and industry. The presence of a morpholine ring attached to a phenyl group, along with amino and hydroxyl functional groups, makes it a versatile molecule for chemical reactions and various applications.

Chemistry

In chemistry, (R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol serves as a chiral building block in synthesizing complex organic molecules. Its structure allows for creating stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound can be employed to study enzyme-substrate interactions because it mimics natural substrates. It can also be used in developing enzyme inhibitors and activators.

Medicine

(R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol shows potential in drug development, particularly as a valuable intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular diseases, due to its chiral nature.

Industry

This compound is used in the production of specialty chemicals and as a precursor for synthesizing agrochemicals and polymers.

Related compounds

Wirkmechanismus

The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Hydroxyphenyl Derivatives

- 1-(3-Hydroxyphenyl)ethan-1-ol (1b): Synthesized via biocatalytic reduction using alcohol dehydrogenases (ADHs) with high conversion efficiency (up to 99%) and enantioselectivity. In contrast, 2′-hydroxyacetophenone (1a), an ortho-substituted analog, showed low to medium conversion due to steric hindrance near the carbonyl group .

- 1-(4-Hydroxyphenyl)ethan-1-ol (1c) : Exhibited similar high conversion rates to 1b, suggesting para-substitution is more favorable for enzymatic reduction than ortho-substitution .

Halogenated Derivatives

- (R)-1-(3-Fluorophenyl)ethan-1-ol and (R)-1-(4-Fluorophenyl)ethan-1-ol : Synthesized with 99% yield but moderate enantiomeric excess (88–90%) via chemical methods. The electron-withdrawing fluorine atom impacts reactivity and NMR chemical shifts (e.g., aromatic protons at δ = 6.7–7.3) .

- (R)-1-(3-Chlorophenyl)ethan-1-ol : Similar synthesis yield (99%) and stereochemical purity (87%) as fluorinated analogs, but chlorine’s larger atomic radius may alter steric interactions .

Heterocyclic Derivatives

- 1-(Benzoxazol-2-yl)ethan-1-ol: Kinetic resolution via chiral carboxylic acids achieved high enantioselectivity, supported by DFT studies of transition states. The benzoxazole group introduces π-π stacking interactions absent in morpholinophenyl derivatives .

- Pyridinyl, Thiophenyl, and Furyl Derivatives : Heteroaromatic substituents (e.g., pyridin-4-yl) significantly alter NMR profiles (e.g., δ = 7.27–8.42 for aromatic protons) and solubility compared to morpholine-containing analogs .

Physicochemical Properties

| Compound | Substituent | [α]D20 (Solvent) | Key NMR Shifts (δ, ppm) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R)-1-(3-Fluorophenyl)ethan-1-ol | 3-Fluorophenyl | -15.2 (CHCl3) | 1.46 (CH3), 4.86 (CH), 7.27 (ArH) | 88 |

| (R)-1-(4-Fluorophenyl)ethan-1-ol | 4-Fluorophenyl | -14.8 (CHCl3) | 1.44 (CH3), 4.84 (CH), 7.15 (ArH) | 90 |

| 1-(Pyridin-4-yl)ethan-1-ol | Pyridin-4-yl | N/A | 1.46 (CH3), 4.86 (CH), 8.42 (ArH) | N/A |

| (R)-1-(2-Morpholinophenyl)ethan-1-ol | 2-Morpholinophenyl | Not reported | Not available | Not reported |

Stereochemical Purity

- Fluorinated and chlorinated analogs achieved 87–90% enantiomeric excess via chiral HPLC, suggesting similar purification challenges for (R)-1-(2-Morpholinophenyl)ethan-1-ol .

Biologische Aktivität

(R)-1-(2-Morpholinophenyl)ethan-1-ol, a chiral compound, has garnered attention in biological research due to its potential interactions with various enzymes and receptors. Its unique structural features, including a morpholine ring and a phenyl group, position it as a valuable candidate for studies in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of (R)-1-(2-Morpholinophenyl)ethan-1-ol is C12H17NO2, characterized by:

- A chiral center at the carbon bearing the hydroxyl group.

- A morpholine group ortho-substituted on the phenyl ring.

These features contribute to its biological activity and potential applications in drug development.

The biological activity of (R)-1-(2-Morpholinophenyl)ethan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action may involve:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to various receptors, potentially affecting signal transduction pathways.

Antifungal Activity

A study investigated the use of (R)-1-(2-Morpholinophenyl)ethan-1-ol as a scaffold for developing antifungal agents targeting sterol 14α-demethylase (CYP51). The results indicated that modifications of similar compounds could enhance antifungal potency, suggesting a potential role for this compound in antifungal drug design .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of related compounds has shown that structural modifications can significantly impact bioavailability and clearance rates. For instance, compounds with similar morpholine structures displayed varying degrees of stability in human and animal microsomes, which is crucial for predicting their behavior in clinical settings .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-1-(2-Morpholinophenyl)ethan-1-ol | Chiral enantiomer | Different activity profile; less documented |

| 1-(2-Morpholinophenyl)ethan-1-one | Ketone derivative | Potentially different enzymatic interactions |

| 2-(Morpholin-4-yl)phenol | Similar structure | Varying biological effects; less explored |

Study on Anti-inflammatory Properties

A related series of compounds incorporating the morpholinophenyl moiety were synthesized and evaluated for anti-inflammatory activity. These studies revealed that certain derivatives exhibited significant inhibition of carrageenan-induced edema in animal models, indicating potential therapeutic applications .

Synthesis and Evaluation

The synthesis of (R)-1-(2-Morpholinophenyl)ethan-1-ol has been explored as a chiral building block for more complex molecules. Its unique stereochemistry allows researchers to study stereochemical effects on biological activity, particularly in drug discovery contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.